cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
Overview
Description
“Cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride” is a chemical compound used in various scientific research applications due to its unique properties and structure. It is also known as U-54494A and is being developed as a novel anticonvulsant/antiseizure agent .
Chemical Reactions Analysis
The compound undergoes extensive intestinal and hepatic first-pass metabolism when orally administered . The plasma concentrations of the four known metabolites of U-54494A were apparently higher for the oral and intraportal routes compared to that after intravenous administration .Scientific Research Applications
Quantitative Determination in Plasma
A sensitive high-performance liquid chromatography (HPLC) method was developed for the quantitative determination of cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide and its metabolites in dog plasma. This method, involving selective solid-phase extraction and HPLC separation, is significant in preclinical pharmacokinetic studies (Zhong & Williams, 1993).
Excitatory Amino Acid Antagonism and Neurotransmitter Release
Research has shown that cis-3,4-dichloro-N-methyl-N-[2-(1-Pyrrolidinyl)-cyclohexyl] benzamide monohydrochloride acts as an excitatory amino acid antagonist. It impacts the release of acetylcholine from the striatum, indicating a potential role in modulating neurotransmitter release, possibly contributing to its anticonvulsant effects (Sethy & Sage, 1992).
High-Affinity Sigma Ligands
The compound has been studied for its sigma receptor activity. Alterations in its stereochemistry result in high-affinity sigma ligands, highlighting its potential in pharmacological research related to sigma receptors (de Costa et al., 1989).
Anticonvulsant Activity
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride has shown potent anticonvulsant activity without the analgesic or sedative effects typically associated with opioids. This activity is linked to its interaction with sodium channels and its effect on neuronal excitability, particularly in seizure conditions (Zhu et al., 1993).
Interaction with Voltage-Gated Channels
The compound's interaction with voltage-gated sodium and potassium channels in neuroblastoma cells suggests its potential in modulating ion channel activity. This action canbe significant in understanding and treating various neurological conditions, especially those related to abnormal ion channel functioning (Zhu & Im, 1992).
Pharmacological Activities and Stereochemistry
Research has also explored the pharmacological activities and stereochemistry of the compound's enantiomers. These studies provide insights into its receptor selectivity and effectiveness in specific pharmacological applications, such as analgesia and seizure control (Rothman et al., 1989).
Gastroprotective Effects
The stereoisomers of related compounds have been evaluated for their gastroprotective effects, indicating potential applications in treating gastrointestinal conditions. The research on cis- and trans-isomers reveals differences in their efficacy against gastric injury (Nosál'ová et al., 1997).
Block of Potassium Currents
The compound's ability to block voltage-gated potassium currents in mouse neuroblastoma cells has implications for its potential use in neurological disorders. This research suggests its role in modulating potassium channel activity and its relevance in the development of anticonvulsant therapies (Zhu et al., 1992).
properties
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUASZXAHZXJMX-PPPUBMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920763 | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride | |
CAS RN |
112465-94-8 | |
Record name | U 54494A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-54494A HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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